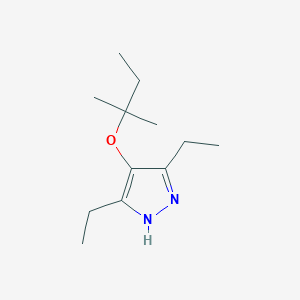

3,5-Diethyl-4-(tert-pentyloxy)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H22N2O |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

3,5-diethyl-4-(2-methylbutan-2-yloxy)-1H-pyrazole |

InChI |

InChI=1S/C12H22N2O/c1-6-9-11(10(7-2)14-13-9)15-12(4,5)8-3/h6-8H2,1-5H3,(H,13,14) |

InChI Key |

IKTOGESMYBNDPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NN1)CC)OC(C)(C)CC |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations for 3,5 Diethyl 4 Tert Pentyloxy 1h Pyrazole

Strategic Disconnection and Retrosynthetic Analysis for the Target Compound

A logical retrosynthetic analysis of 3,5-diethyl-4-(tert-pentyloxy)-1H-pyrazole suggests two primary disconnection points. The first involves the C4-O bond of the tert-pentyloxy group, and the second focuses on the bonds forming the pyrazole (B372694) ring itself.

Figure 1: Retrosynthetic Analysis of this compound

This analysis reveals a convergent synthetic strategy. The initial phase concentrates on the formation of the 3,5-diethyl-1H-pyrazole core. The subsequent phase involves the functionalization of the C-4 position to introduce the tert-pentyloxy group. This stepwise approach allows for the isolation and purification of the pyrazole core before proceeding to the more complex alkoxylation step.

Methods for Constructing the 3,5-Diethyl-1H-pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods available.

The most common and direct route to 3,5-disubstituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. organic-chemistry.orgorganic-chemistry.orgresearchgate.netjk-sci.com This is often referred to as the Knorr pyrazole synthesis. jk-sci.com For the synthesis of 3,5-diethyl-1H-pyrazole, the required precursor is 3,5-heptanedione.

The reaction mechanism involves the initial attack of one of the nitrogen atoms of hydrazine on a carbonyl group of the diketone, forming a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the stable aromatic pyrazole ring. researchgate.net The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetic acid, and can be performed under acidic or basic conditions. jk-sci.com While the reaction with unsubstituted hydrazine is straightforward for symmetrical diketones like 3,5-heptanedione, the use of substituted hydrazines can lead to mixtures of regioisomers with unsymmetrical diketones. researchgate.netbeilstein-journals.org

Table 1: Examples of Reagents and Conditions for Pyrazole Synthesis via Condensation

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst/Solvent | Product | Reference |

| 1,3-Diketones | Hydrazine | Catalytic Acid | Pyrazoles | jk-sci.com |

| Ketones and Acid Chlorides (in situ diketone formation) | Hydrazine | Lithium bases/Toluene | Pyrazoles | organic-chemistry.org |

| β-Ketoesters | Methylhydrazine | - | Regioisomeric Pyrazoles | beilstein-journals.org |

| 1,3-Diketones | Hydrazine Monohydrochloride | DMSO/O₂ (for in situ oxidation of pyrazoline) | 3,5-Disubstituted Pyrazoles | organic-chemistry.org |

[3+2] Cycloaddition reactions offer an alternative and powerful strategy for the synthesis of the pyrazole core. beilstein-journals.orgrsc.orgnih.gov These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines, while alkynes serve as the dipolarophiles. rsc.orgnih.gov

One approach involves the cycloaddition of a diazoalkane, such as diazoethane, with an alkyne, such as 3-hexyne. However, controlling the regioselectivity of such reactions can be challenging. A more controlled method involves the use of α,β-unsaturated carbonyl compounds and tosylhydrazine, which generates a diazo species in situ. beilstein-journals.org

Another cycloaddition strategy is the reaction of nitrile imines, generated in situ from hydrazonoyl halides, with alkynes. nih.gov This method provides a high degree of regiocontrol. Furthermore, multicomponent reactions that embed 1,3-dipolar cycloadditions into a one-pot process have been developed for the efficient synthesis of pyrazoles. beilstein-journals.org

Table 2: Comparison of Cycloaddition Strategies for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Key Features | Reference(s) |

| Diazo compounds | Alkynes | Can be catalyst-free with heating; solvent-free conditions possible. | rsc.org |

| Nitrile imines (from hydrazonoyl halides) | Alkenes/Alkynes | High regioselectivity; can utilize alkyne surrogates. | nih.govnih.gov |

| Tosylhydrazones and Nitroalkenes | - | Mild conditions, affords 3,4-diaryl-1H-pyrazoles. | rsc.org |

| Sydnones | Alkynes | A classic 1,3-dipolar cycloaddition approach. | nih.govacs.org |

Introduction of the tert-Pentyloxy Group at the C-4 Position of the Pyrazole Ring

The functionalization of the pyrazole ring is highly dependent on the electronic nature of the ring and the substituents present. The C-4 position of the pyrazole ring is generally susceptible to electrophilic attack. scholaris.camdpi.com

Direct alkoxylation of the C-4 position of 3,5-diethyl-1H-pyrazole can be challenging. A more common approach is to first introduce a hydroxyl group at the C-4 position, which can then be alkylated to form the desired ether.

The synthesis of 4-hydroxypyrazoles can be achieved through various methods, including the cyclization of α-substituted-β-dicarbonyl compounds or the oxidation of pyrazole itself, although the latter can lack regioselectivity. A more controlled approach involves the synthesis of a pyrazole with a leaving group at the C-4 position, such as a halogen, which can then be displaced by a hydroxide (B78521) or alkoxide.

Once the 3,5-diethyl-1H-pyrazol-4-ol intermediate is obtained, the introduction of the tert-pentyloxy group can be accomplished via a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide, followed by reaction with a tert-pentyl halide (e.g., tert-pentyl bromide or iodide). Given the steric hindrance of the tert-pentyl group, reaction conditions may need to be optimized to achieve a good yield.

Achieving regioselective functionalization at the C-4 position is crucial for the successful synthesis of the target molecule. While direct C-H functionalization methods are advancing, they often require specific directing groups or catalysts. researchgate.net For pyrazoles, the C-4 position is the most electron-rich and thus prone to electrophilic substitution. scholaris.ca

For the synthesis of the 4-alkoxy derivative, a strategy involving the initial halogenation of the C-4 position of 3,5-diethyl-1H-pyrazole would be highly regioselective. The resulting 4-halo-3,5-diethyl-1H-pyrazole can then undergo nucleophilic substitution with sodium tert-pentoxide. This two-step process ensures that the alkoxy group is introduced exclusively at the desired position.

Recent advances have also demonstrated palladium-catalyzed C-H arylation of 4-alkoxy pyrazoles, indicating the feasibility of further functionalization of such systems. researchgate.net However, for the introduction of the alkoxy group itself, the halogenation-substitution sequence remains a robust and predictable method.

Elaboration at the N-1 Position of this compound

The presence of a reactive NH group in the pyrazole ring offers a prime site for derivatization. The introduction of various substituents at the N-1 position is a common strategy to modulate the compound's physicochemical properties, including solubility, stability, and biological target affinity.

The N-1 position of the pyrazole ring is nucleophilic and readily undergoes alkylation and acylation reactions. These transformations are fundamental for creating diverse libraries of compounds for further investigation.

N-Alkylation: The alkylation of pyrazoles is typically achieved by reacting the 1H-pyrazole with an alkylating agent in the presence of a base. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the pyrazole nitrogen, forming a pyrazolate anion which then acts as a nucleophile. A variety of alkylating agents can be employed, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates.

An alternative, milder method involves the use of trichloroacetimidate (B1259523) electrophiles catalyzed by a Brønsted acid, such as camphorsulfonic acid. mdpi.comresearchgate.net This approach avoids the need for strong bases and can provide good yields for benzylic and other activated alkyl groups. researchgate.net For 3,5-disubstituted pyrazoles, steric hindrance from the substituents adjacent to the nitrogen can influence the reaction rate, sometimes leading to lower yields compared to less substituted pyrazoles. mdpi.com

N-Acylation: N-acylation is generally accomplished using acyl halides (e.g., acetyl chloride, benzoyl chloride) or anhydrides. These reactions can be performed under basic conditions, similar to alkylation, or under phase-transfer catalysis (PTC) conditions. researchgate.net PTC, using catalysts like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction between the pyrazolate anion (in the organic phase) and the acylating agent. researchgate.net The choice of conditions can influence whether N-acylation, O-acylation (if a hydroxyl group is present), or C-acylation occurs. researchgate.net For this compound, N-acylation is the expected primary pathway.

| Reaction Type | Reagent | Typical Conditions | Potential Product from this compound |

|---|---|---|---|

| N-Methylation | Methyl Iodide (CH₃I) | NaH, DMF, 0 °C to rt | 1-Methyl-3,5-diethyl-4-(tert-pentyloxy)-1H-pyrazole |

| N-Benzylation | Benzyl Bromide (BnBr) | K₂CO₃, Acetonitrile, reflux | 1-Benzyl-3,5-diethyl-4-(tert-pentyloxy)-1H-pyrazole |

| N-Acetylation | Acetyl Chloride (AcCl) | Triethylamine, Dichloromethane, 0 °C to rt | 1-Acetyl-3,5-diethyl-4-(tert-pentyloxy)-1H-pyrazole |

| N-Tosylation | Tosyl Chloride (TsCl) | Pyridine, 0 °C to rt | 1-Tosyl-3,5-diethyl-4-(tert-pentyloxy)-1H-pyrazole |

The nature of the substituent introduced at the N-1 position significantly alters the electronic and steric profile of the pyrazole ring. These modifications can have a profound impact on the molecule's aromaticity and reactivity.

The introduction of an N-substituent can influence the aromaticity of the pyrazole ring. Studies have shown that aromaticity tends to decrease with an increase in the electron-withdrawing properties of the N-substituent. researchgate.net This effect is an important consideration in the rational design of new pyrazole derivatives.

Electron-Donating Groups (EDGs): Simple alkyl groups (e.g., methyl, ethyl) are weak electron-donating groups through an inductive effect. They increase the electron density of the pyrazole ring, which can enhance its nucleophilicity and affect its interaction with biological targets.

Electron-Withdrawing Groups (EWGs): Acyl groups (e.g., acetyl) and sulfonyl groups (e.g., tosyl) are strong electron-withdrawing groups. They decrease the electron density of the pyrazole ring, making it less susceptible to electrophilic attack and potentially altering its metabolic stability. nih.gov For instance, the presence of an acyl group can increase the quantum yields of isomerization in photoswitchable azopyrazoles. The tosyl group is particularly useful in synthetic chemistry as it can act as a protecting group that can be removed under specific conditions, or as a directing group in subsequent functionalization steps. nih.gov

| N-1 Substituent | Chemical Group | Electronic Effect | Potential Impact |

|---|---|---|---|

| -CH₃ | Methyl | Weakly Electron-Donating (Inductive) | Increases ring electron density |

| -CH₂Ph | Benzyl | Weakly Electron-Donating (Inductive) | Introduces steric bulk |

| -COCH₃ | Acetyl | Strongly Electron-Withdrawing (Resonance/Inductive) | Decreases ring electron density; can serve as a removable protecting group |

| -SO₂Tol | Tosyl | Strongly Electron-Withdrawing (Resonance/Inductive) | Significantly decreases ring electron density; serves as a protecting/directing group |

Optimization of Reaction Conditions and Process Efficiency

Optimizing the synthesis of pyrazole derivatives involves considerations of catalytic systems for ring formation and the application of green chemistry principles to enhance sustainability and efficiency.

The core synthesis of substituted pyrazoles, such as the precursor for this compound, typically involves the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative. nih.gov The regioselectivity of this reaction is a key challenge, particularly with unsymmetrical diketones. Various catalytic systems have been developed to improve yields, selectivity, and reaction conditions. nih.govnih.gov

Metal Catalysis: Transition metals like copper, palladium, and rhodium are widely used in pyrazole synthesis. Copper catalysts, for example, can be used in Cope-type hydroamination of 1,3-diynes with hydrazine to form 3,5-disubstituted pyrazoles. nih.gov Palladium catalysis is effective for the direct C-H arylation of pyrazole rings. researchgate.net

Nanocatalysts: The use of nanocatalysts, such as nano-ZnO, represents a green and efficient approach. These catalysts can offer high yields in short reaction times under aqueous conditions and are often recyclable. researchgate.net

Zeolites: Crystalline aluminosilicates (zeolites) can serve as solid acid catalysts for the N-alkylation of pyrazoles with alcohols, providing high yields under mild conditions and simplifying product purification as they can be easily filtered off. google.com

| Catalyst Type | Example | Reaction | Key Advantages |

|---|---|---|---|

| Copper Catalyst | CuBr₂ | Cope-type hydroamination of diynes | Catalyst-free subsequent cyclization, mild conditions. nih.gov |

| Zinc Nanocatalyst | Nano-ZnO | Condensation of 1,3-dicarbonyls and hydrazines | Excellent yields, short reaction times, aqueous media. researchgate.net |

| Solid Acid Catalyst | Zeolites | N-alkylation with alcohols | High yield, catalyst recyclability, easy work-up. google.com |

| Iodine | I₂ | Electrophilic cyclization | Metal-free, promotes cyclization and aromatization. researchgate.net |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov This includes minimizing waste, avoiding hazardous solvents, and using renewable resources and energy-efficient methods. researchgate.netthieme-connect.com

Solvent Choice: Traditional pyrazole syntheses often use volatile and hazardous organic solvents. Green alternatives are increasingly being explored. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. "On water" synthesis, where the reaction occurs at the organic-water interface, has been shown to be highly efficient for preparing pyrazoles. rsc.org Other green solvents include glycerol (B35011) and ionic liquids. nih.govresearchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent, often with microwave irradiation, is another key green strategy. nih.gov This approach can lead to high yields, short reaction times, and simplified product isolation. nih.govnih.gov

Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes compared to conventional heating. nih.gov

| Solvent | Classification | Environmental/Safety Considerations |

|---|---|---|

| Toluene, Dichloromethane | Conventional | Volatile, toxic, environmental pollutants. |

| Dimethylformamide (DMF) | Conventional | High boiling point, toxic (reprotoxic). |

| Water (H₂O) | Green | Non-toxic, non-flammable, abundant, environmentally benign. rsc.org |

| Ethanol | Green | Renewable, biodegradable, low toxicity. |

| Glycerol | Green | Renewable (biodiesel byproduct), high boiling point, non-toxic. researchgate.net |

| None (Solvent-Free) | Green | Eliminates solvent waste, simplifies work-up, often paired with microwave heating. nih.gov |

Advanced Spectroscopic and Structural Characterization of 3,5 Diethyl 4 Tert Pentyloxy 1h Pyrazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 3,5-Diethyl-4-(tert-pentyloxy)-1H-pyrazole in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural assignment can be achieved.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The N-H proton of the pyrazole (B372694) ring is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The ethyl groups at the C3 and C5 positions of the pyrazole ring would each give rise to a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, indicative of their coupling. The tert-pentyloxy group at the C4 position would show a singlet for the methyl protons and a quartet and a triplet for the ethyl group protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| NH (pyrazole) | 12.0-13.0 | br s | - |

| CH₂ (C3-ethyl) | 2.6-2.8 | q | 7.5 |

| CH₃ (C3-ethyl) | 1.2-1.4 | t | 7.5 |

| CH₂ (C5-ethyl) | 2.6-2.8 | q | 7.5 |

| CH₃ (C5-ethyl) | 1.2-1.4 | t | 7.5 |

| O-C(CH₃)₂-CH₂CH₃ | 1.3-1.5 | s | - |

| O-C(CH₃)₂-CH₂CH₃ | 1.6-1.8 | q | 7.4 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique chemical environment. The C3 and C5 carbons of the pyrazole ring are predicted to have similar chemical shifts, as are the carbons of the two ethyl groups. The C4 carbon, bearing the tert-pentyloxy group, would appear at a distinct downfield position. The carbons of the tert-pentyloxy group would also show characteristic signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (pyrazole) | 145-150 |

| C5 (pyrazole) | 145-150 |

| C4 (pyrazole) | 120-125 |

| CH₂ (C3-ethyl) | 20-25 |

| CH₃ (C3-ethyl) | 12-15 |

| CH₂ (C5-ethyl) | 20-25 |

| CH₃ (C5-ethyl) | 12-15 |

| O-C(CH₃)₂-CH₂CH₃ | 80-85 |

| O-C(CH₃)₂-CH₂CH₃ | 28-32 |

| O-C(CH₃)₂-CH₂CH₃ | 30-35 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, correlations would be observed between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons in the ethyl and tert-pentyloxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity of the ethyl and tert-pentyloxy groups to the pyrazole ring. For example, correlations between the methylene protons of the ethyl groups and the C3 and C5 carbons of the pyrazole ring would be expected.

Vibrational Spectroscopy for Functional Group Identification: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. The C-H stretching vibrations of the alkyl groups (ethyl and tert-pentyl) would appear in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1500-1650 cm⁻¹ range. A strong band corresponding to the C-O stretching of the ether linkage in the tert-pentyloxy group would be observed around 1100-1200 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (pyrazole) | 3100-3300 | Medium, Broad |

| C-H Stretch (alkyl) | 2850-3000 | Strong |

| C=N/C=C Stretch (pyrazole) | 1500-1650 | Medium |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the tert-pentyl group or an ethyl group, providing further structural confirmation.

Theoretical and Computational Chemistry Approaches to 3,5 Diethyl 4 Tert Pentyloxy 1h Pyrazole

Quantum Mechanical Studies for Electronic Structure and Molecular Properties

Quantum mechanical calculations are essential for elucidating the fundamental electronic structure and predicting various properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 3,5-Diethyl-4-(tert-pentyloxy)-1H-pyrazole, DFT calculations, often employing a basis set such as 6-31G(d,p) and a functional like B3LYP, can be used to determine its most stable three-dimensional arrangement (optimized geometry).

The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find the arrangement of atoms that corresponds to the lowest total energy. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths | ||

| N1-N2 | 1.35 Å | |

| N2-C3 | 1.34 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.41 Å | |

| C5-N1 | 1.36 Å | |

| C4-O6 | 1.38 Å | |

| O6-C(tert-pentyl) | 1.45 Å | |

| Bond Angles | ||

| N1-N2-C3 | 110.5° | |

| N2-C3-C4 | 107.0° | |

| C3-C4-C5 | 105.0° | |

| C4-C5-N1 | 107.5° | |

| C5-N1-N2 | 110.0° | |

| C4-O6-C(tert-pentyl) | 118.5° | |

| Dihedral Angle | ||

| C3-C4-O6-C(tert-pentyl) | 95.0° |

Note: The data in this table is illustrative and represents typical values that would be expected from a DFT calculation for this type of molecule. Actual values would be dependent on the specific level of theory and basis set used.

Theoretical calculations can also predict spectroscopic data, which is invaluable for identifying and characterizing the compound in a laboratory setting.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed on the DFT-optimized geometry. These calculations provide theoretical ¹H and ¹³C NMR spectra, which can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of IR absorption bands. These predicted spectra help in assigning the peaks observed in an experimental IR spectrum to specific functional group vibrations, such as N-H stretching, C=C stretching of the pyrazole (B372694) ring, and C-O ether stretching.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Functional Group | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | ||

| N-H (Pyrazole) | 12.0 - 13.5 ppm | |

| CH₂ (Ethyl) | 2.6 - 2.8 ppm | |

| CH₃ (Ethyl) | 1.2 - 1.4 ppm | |

| CH₂ (tert-Pentyl) | 1.7 - 1.9 ppm | |

| CH₃ (tert-Pentyl) | 0.8 - 1.0 ppm | |

| ¹³C NMR | ||

| C3, C5 (Pyrazole) | 145 - 155 ppm | |

| C4 (Pyrazole) | 130 - 140 ppm | |

| C (tert-Pentyl, quaternary) | 80 - 90 ppm | |

| CH₂ (Ethyl) | 18 - 22 ppm | |

| IR Spectroscopy | ||

| N-H Stretch | 3100 - 3200 cm⁻¹ | |

| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | |

| C=N, C=C Stretch (Ring) | 1500 - 1650 cm⁻¹ | |

| C-O Stretch (Ether) | 1150 - 1250 cm⁻¹ |

Note: This data is predictive and serves as an example of what would be expected from computational spectroscopic analysis.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. An MD simulation would reveal the conformational landscape of this compound, particularly the flexibility of the tert-pentyloxy side chain. By simulating the motion of atoms over nanoseconds, one can identify the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Analysis of Reactive Sites and Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. The MEP is mapped onto the electron density surface, visually indicating regions of positive and negative electrostatic potential.

For this compound, the MEP would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrazole ring (specifically the lone pair of the sp² nitrogen) and the oxygen atom of the ether linkage. These are nucleophilic sites, prone to interacting with electrophiles or participating in hydrogen bonding as acceptors.

Positive Potential (Blue): Located around the hydrogen atom attached to the pyrazole nitrogen (N-H). This is an electrophilic site and a potential hydrogen bond donor.

This analysis helps to predict how the molecule will interact with other chemical species and its potential role in chemical reactions.

In Silico Prediction of Potential Binding Interactions (e.g., Receptor-Ligand Docking)

In silico docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. While the specific biological targets of this compound are not defined, a hypothetical docking study would involve placing the molecule into the active site of a selected protein.

The docking algorithm would then sample numerous positions and conformations of the ligand, scoring them based on the predicted binding affinity. The analysis of the best-scoring poses would reveal potential key interactions.

Table 3: Potential Binding Interactions for this compound in a Hypothetical Receptor Site

| Interaction Type | Molecular Feature Involved | Potential Role in Binding |

| Hydrogen Bond Donor | Pyrazole N-H group | Can form a strong, directional interaction with a hydrogen bond acceptor (e.g., Asp, Glu, or a backbone carbonyl) in the receptor site. |

| Hydrogen Bond Acceptor | Pyrazole sp² Nitrogen | Can accept a hydrogen bond from a donor group (e.g., Arg, Lys, Ser) in the receptor. |

| Hydrogen Bond Acceptor | Ether Oxygen | Can form an additional hydrogen bond, contributing to binding affinity. |

| Hydrophobic Interactions | Diethyl and tert-pentyloxy groups | These bulky, nonpolar groups can fit into hydrophobic pockets of the receptor, displacing water and increasing binding affinity through the hydrophobic effect. |

Based on a comprehensive review of available scientific literature, there is no specific research data detailing the in vitro biological activities and mechanistic pathways for the compound This compound .

The provided search results contain valuable information on the antimicrobial and cytotoxic properties of the broader class of pyrazole derivatives . These studies investigate a wide range of pyrazole-based compounds with different substitutions, revealing the potential of this chemical scaffold in drug discovery. nih.govnih.govmdpi.commdpi.comresearchgate.netnih.govnih.govnih.govnih.govnih.govresearchgate.netresearchgate.netmdpi.comnih.govrsc.org However, the specific biological effects of the diethyl and tert-pentyloxy substitutions on the pyrazole core, as found in "this compound," have not been specifically documented in the retrieved sources.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline and focuses solely on "this compound" without fabricating data. The subsequent sections of the requested article cannot be completed due to the absence of specific experimental findings for this particular compound.

Investigation of in Vitro Biological Activities and Mechanistic Pathways of 3,5 Diethyl 4 Tert Pentyloxy 1h Pyrazole

Enzymatic Inhibition Assays for Target Identification

Currently, there is no publicly available scientific literature detailing the enzymatic inhibition assays conducted specifically on 3,5-Diethyl-4-(tert-pentyloxy)-1H-pyrazole. While the broader class of pyrazole-containing compounds has been investigated for inhibitory effects against various enzymes, data on this particular molecule is absent from published research.

Enzyme Kinetics and Inhibitor Potency Determination

Due to the lack of specific studies on this compound, there is no available data regarding its enzyme kinetics or inhibitor potency, such as IC50 or Ki values.

Identification of Specific Enzyme Targets

The specific enzyme targets of this compound have not been identified in the existing scientific literature. Research on analogous pyrazole (B372694) structures suggests a wide range of potential targets, but direct evidence for this specific compound is not available.

Elucidation of Molecular Mechanisms Underlying Observed Biological Responses

As there are no reported in vitro biological activities for this compound, the molecular mechanisms of action have not been elucidated. Mechanistic studies are contingent on the initial identification of biological effects, which have not been documented for this compound.

Comparative Structure-Activity Relationship (SAR) Studies with Analogous Pyrazoles

Comparative structure-activity relationship (SAR) studies involving this compound and its analogs are not present in the available scientific literature. Such studies are essential for understanding how the structural features of the diethyl, tert-pentyloxy, and pyrazole core contribute to biological activity and for the rational design of more potent and selective analogs. Without primary biological activity data for the lead compound, SAR studies cannot be performed.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-dialkyl-4-alkoxy pyrazole derivatives, and how can they be adapted for 3,5-Diethyl-4-(tert-pentyloxy)-1H-pyrazole?

- Methodological Answer : A common approach involves cyclocondensation of hydrazines with β-diketones or β-keto esters. For example, refluxing β-keto esters with hydrazine hydrate in ethanol produces pyrazole cores . To introduce tert-pentyloxy groups, nucleophilic substitution or Mitsunobu reactions (using tert-pentanol and triphenylphosphine/DIAD) are viable. Post-synthetic alkylation with ethyl halides (e.g., ethyl iodide) under basic conditions (K₂CO₃/DMF) can install the 3,5-diethyl groups .

Q. Which spectroscopic techniques are critical for characterizing pyrazole derivatives like this compound?

- Methodological Answer :

- FTIR : Confirms functional groups (e.g., C-O-C stretch of tert-pentyloxy at ~1100 cm⁻¹ and N-H stretch at ~3200 cm⁻¹) .

- NMR :

- ¹H NMR : Ethyl groups show triplets (δ ~1.2–1.4 ppm for CH₃ and δ ~4.0–4.2 ppm for CH₂). Tert-pentyloxy protons appear as a multiplet (δ ~1.5–1.7 ppm) .

- ¹³C NMR : Tert-pentyloxy carbons resonate at δ ~70–80 ppm (C-O) .

- XRD : Validates crystal structure and substituent geometry .

Q. How can researchers optimize reaction yields for pyrazole derivatives with bulky substituents like tert-pentyloxy?

- Methodological Answer : Steric hindrance from bulky groups often reduces yields. Strategies include:

- Using polar aprotic solvents (DMF, DMSO) to enhance solubility.

- Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) to accelerate reactions .

- Catalytic additives like MgCl₂ or NaOCH₃ to stabilize intermediates .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodological Answer :

- Step 1 : Verify purity via HPLC (≥95% purity threshold).

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling interactions. For example, NOESY can confirm spatial proximity between ethyl and tert-pentyloxy groups .

- Step 3 : Compare experimental data with DFT-calculated spectra (B3LYP/6-311G(d,p) basis sets) to identify conformational discrepancies .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should they be designed?

- Methodological Answer :

- Cytotoxicity : Use MTT assay (IC₅₀ determination) on cancer cell lines (e.g., HeLa, MCF-7). Incubate cells with 1–100 µM compound for 48 h; measure formazan absorbance at 570 nm .

- Oxidative Stress : Quantify Total Oxidative Stress (TOS) and Total Antioxidant Capacity (TAC) in human whole blood using colorimetric kits (e.g., Rel Assay Diagnostics). Normalize results to protein content .

- Controls : Include untreated cells and positive controls (e.g., doxorubicin for cytotoxicity).

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices (ƒ⁻) to identify electrophilic centers. Higher ƒ⁻ at C4 (tert-pentyloxy position) suggests susceptibility to nucleophilic attack .

- Solvent Effects : Use PCM models to simulate reactions in ethanol or DMF.

Notes

- For structural ambiguity, combine experimental XRD with computational modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.